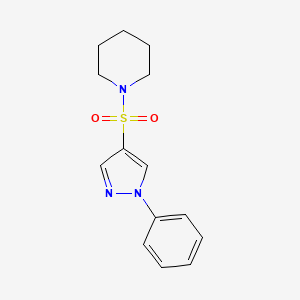

1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine

Description

1-((1-Phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine is a sulfonamide derivative featuring a piperidine ring linked via a sulfonyl group to a 1-phenyl-1H-pyrazol-4-yl moiety. The sulfonyl group enhances stability and influences pharmacokinetic properties, while the pyrazole ring contributes to π-π stacking interactions in molecular recognition processes .

Properties

IUPAC Name |

1-(1-phenylpyrazol-4-yl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c18-20(19,16-9-5-2-6-10-16)14-11-15-17(12-14)13-7-3-1-4-8-13/h1,3-4,7-8,11-12H,2,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWLPXSYPAAKLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CN(N=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzoic acid to yield the desired pyrazole derivative . Industrial production methods often optimize these steps to enhance yield and purity, employing advanced techniques such as continuous flow synthesis and high-throughput screening.

Chemical Reactions Analysis

1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine undergoes various chemical reactions, including:

Oxidation: The pyrazole ring can be oxidized using reagents like potassium permanganate (KMnO4) to form pyrazole carboxylic acids.

Reduction: Reduction reactions can modify the sulfonyl group, often using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring, using electrophilic aromatic substitution conditions.

Common reagents and conditions for these reactions include organic solvents like tetrahydrofuran (THF), catalysts such as palladium, and bases like potassium carbonate (K2CO3). Major products formed from these reactions include various substituted pyrazoles and sulfonyl derivatives.

Scientific Research Applications

1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: The compound is used in studies involving kinase inhibition, particularly in cancer research.

Medicine: Its role as an Abl kinase inhibitor makes it a candidate for developing new therapeutic agents for diseases like chronic myeloid leukemia.

Industry: The compound’s unique structure allows it to be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine involves its interaction with molecular targets such as Abl kinase. By binding to the active site of the kinase, the compound inhibits its activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition is crucial in the context of cancer, where overactive kinases drive uncontrolled cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Substituted Sulfonylpiperidines

- 4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine (6): This compound () differs in the substitution position of the pyrazole (position 3 vs. 4) and includes an additional benzene ring. Synthesis involved refluxing in ethanol/acetic acid (3 hours, 80% yield), suggesting comparable synthetic accessibility to the target compound .

- Such modifications could improve solubility but may reduce membrane permeability compared to the unsubstituted target compound .

Heterocyclic Modifications

1-(4-{[(5-Substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzenesulfonyl)-4-methylpiperidine (6a-o) :

Replacing pyrazole with 1,3,4-oxadiazole introduces a thioether linkage (). These derivatives exhibited antibacterial activity, suggesting that the pyrazole in the target compound may offer distinct electronic or steric advantages for target binding .- 4-Chloro-8-methoxy-2-(1-phenyl-1H-pyrazol-4-yl)quinoline (4c): Integrating the pyrazole into a quinoline framework () shifts the electronic environment, as evidenced by IR peaks (e.g., 1675 cm⁻¹ for C=N). The chloro and methoxy substituents increase lipophilicity, contrasting with the sulfonylpiperidine’s polar nature .

Piperidine Substituent Variations

1-(3-Phenylbutyl)piperidine Derivatives :

These compounds () replace the sulfonylpyrazole group with a hydrophobic 3-phenylbutyl chain. Docking studies revealed RMSD values >2.5 Å due to displacement toward helices α4/α5, indicating that the sulfonylpyrazole group in the target compound may better align with specific pharmacophore patterns (e.g., S1R ligand interactions) .- 1-(1-Phenylcyclohexyl)piperidine: A cyclohexyl-phenyl substituent () confers psychoactive properties (e.g., self-administration in chronic spinal dogs).

Physicochemical and Pharmacokinetic Properties

| Compound | LogP (Predicted) | Water Solubility | Key Functional Groups |

|---|---|---|---|

| 1-((1-Phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine | 2.1 | Moderate | Sulfonyl, pyrazole, piperidine |

| 4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine | 3.0 | Low | Benzene, 3-pyrazole, methyl |

| 1-[(1-Ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid | 1.8 | High | Carboxylic acid, ethyl, methyl |

| 1-(3-Phenylbutyl)piperidine | 4.5 | Very low | Phenylbutyl, piperidine |

Data inferred from structural analogs ().

Biological Activity

1-((1-phenyl-1H-pyrazol-4-yl)sulfonyl)piperidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a piperidine ring linked to a pyrazole moiety through a sulfonyl group. The general structure can be represented as follows:

The synthesis typically involves the reaction of piperidine derivatives with sulfonyl chlorides and pyrazole intermediates, which can be adapted based on desired substituents for enhanced biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| 1 | E. coli | 0.25 | Excellent |

| 2 | S. aureus | 0.22 | Excellent |

| 3 | Pseudomonas aeruginosa | 0.50 | Good |

2. Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. In vitro studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Case Study: Inhibition of Cytokine Production

A study evaluated the anti-inflammatory effects of a related pyrazole compound in LPS-stimulated macrophages, reporting a reduction in TNF-α levels by up to 85% at a concentration of 10 µM compared to controls .

3. Antitumor Activity

The potential antitumor effects of pyrazole derivatives have been explored extensively. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation.

Table 2: Antitumor Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| A | MCF-7 | 5.0 | Apoptosis induction |

| B | HCT116 | 3.5 | Cell cycle arrest |

| C | MDA-MB-231 | 4.0 | ROS modulation |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Pathways : Many pyrazole derivatives inhibit key enzymes involved in inflammation and cancer progression.

- Modulation of Cytokine Production : These compounds can affect the signaling pathways that regulate cytokine release.

- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in cancer cells by disrupting mitochondrial function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.